4-Tert-butyl-6-phenyl-2-pyrimidinamine
Description
Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered immense attention in medicinal and materials chemistry. nih.govijpsjournal.com The pyrimidine ring is a key structural component in numerous biologically vital molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes. This natural prevalence has inspired the synthesis and investigation of a vast array of synthetic pyrimidine analogues.
These synthetic derivatives have been found to possess a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. irjmets.comnih.gov The versatility of the pyrimidine scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made pyrimidine-based compounds a fertile ground for the development of novel therapeutic agents and functional materials. The ongoing exploration of pyrimidine chemistry continues to yield compounds with enhanced efficacy and novel mechanisms of action, solidifying its importance in modern chemical research.
Historical Context of Substituted Pyrimidinamines
The history of pyrimidine chemistry dates back to the 19th century, with the isolation of pyrimidine derivatives from natural sources. A pivotal moment in the synthetic exploration of this class of compounds was the work of Pinner in 1884, who developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. This foundational work, often referred to as the Pinner synthesis, paved the way for the systematic investigation and preparation of a wide range of substituted pyrimidines.
Specifically, the synthesis of 2-aminopyrimidines is classically achieved through the cyclocondensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). This robust and versatile reaction has been a mainstay in heterocyclic chemistry for over a century, allowing for the introduction of an amino group at the 2-position of the pyrimidine ring. Over the years, numerous modifications and improvements to this general synthetic strategy have been developed, expanding the scope and efficiency of 2-aminopyrimidine (B69317) synthesis.
Rationale for Academic Investigation of 4-Tert-butyl-6-phenyl-2-pyrimidinamine
The academic investigation into the specific scaffold of this compound is driven by a combination of structural novelty and the potential for interesting biological and material properties. The strategic placement of bulky and aromatic substituents on the pyrimidine core is a common strategy in medicinal chemistry to modulate receptor binding, metabolic stability, and pharmacokinetic profiles.
The tert-butyl group at the 4-position introduces significant steric bulk, which can influence the molecule's conformation and its interactions with biological targets. The phenyl group at the 6-position provides a platform for aromatic interactions, such as pi-stacking, which are crucial for molecular recognition processes. The 2-amino group is a key functional handle that can participate in hydrogen bonding and can be further derivatized to explore structure-activity relationships.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)12-9-11(16-13(15)17-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUMWHKCNMJMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407631 | |
| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313505-80-5 | |
| Record name | 4-tert-butyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Tert Butyl 6 Phenyl 2 Pyrimidinamine and Its Analogs
Direct Synthesis Approaches to the Pyrimidine (B1678525) Core
The most direct and widely employed method for the synthesis of the pyrimidine core of 4-tert-butyl-6-phenyl-2-pyrimidinamine is through the cyclocondensation of a suitable 1,3-dicarbonyl compound with a guanidine (B92328) salt. This approach, a variation of the classical Biginelli reaction, allows for the efficient formation of the 2-aminopyrimidine (B69317) scaffold in a single step.
Condensation Reactions in Pyrimidine Annulation
The cornerstone of this synthetic strategy is the condensation reaction between a β-diketone and guanidine. This reaction proceeds via a series of nucleophilic additions and dehydrations to form the stable heterocyclic pyrimidine ring. The general mechanism involves the initial reaction of one of the carbonyl groups of the diketone with guanidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.
The synthesis of 2-aminopyrimidines through this route is a well-established and versatile method, allowing for the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring by choosing the appropriately substituted β-diketone.
Role of Specific Precursors and Reaction Conditions
To synthesize this compound, the key precursor required is the β-diketone, 1-phenyl-4,4-dimethyl-1,3-pentanedione . This diketone possesses the necessary phenyl and tert-butyl groups that will become the substituents at the 6- and 4-positions of the pyrimidine ring, respectively.
The synthesis of this specific β-diketone can be accomplished via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone containing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens. In this case, pinacolone (B1678379) (3,3-dimethyl-2-butanone) can be reacted with a benzoyl derivative, such as ethyl benzoate, in the presence of a strong base like sodium ethoxide or sodium hydride.
Once the 1-phenyl-4,4-dimethyl-1,3-pentanedione is obtained, it is then subjected to a cyclocondensation reaction with guanidine hydrochloride or guanidine carbonate . The reaction is typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like ethanol. Heating the reaction mixture under reflux for several hours drives the reaction to completion, yielding the desired this compound.
| Precursor 1 | Precursor 2 | Reagent | Product |
| Pinacolone | Ethyl benzoate | Sodium ethoxide | 1-phenyl-4,4-dimethyl-1,3-pentanedione |
| 1-phenyl-4,4-dimethyl-1,3-pentanedione | Guanidine hydrochloride | Sodium ethoxide | This compound |
Functional Group Interconversions on the Pyrimidine Scaffold
Functional group interconversions on a pre-formed pyrimidine ring provide an alternative synthetic route to this compound and its analogs. This approach is particularly useful when the desired substituents are not compatible with the conditions of the initial ring-forming reaction or when a common intermediate is used to generate a library of compounds.
For instance, a pyrimidine ring with a leaving group, such as a halogen or a sulfonyl group, at the 2-position can be synthesized first. This intermediate can then undergo a nucleophilic aromatic substitution reaction with ammonia (B1221849) or an amine to introduce the 2-amino group. This method offers flexibility in introducing various amino functionalities at the 2-position.
Recent advancements have also explored C-H functionalization as a means to introduce amino groups directly onto the pyrimidine ring. nih.gov These methods, however, often require specific directing groups and catalysts and may have limitations in terms of substrate scope and regioselectivity.
Strategies for Introducing tert-Butyl and Phenyl Substituents
The introduction of the tert-butyl and phenyl substituents is a critical aspect of the synthesis. The most straightforward approach is to incorporate these groups into the acyclic precursor, the β-diketone, as described in section 2.1.2. However, alternative strategies involving the modification of a pre-existing pyrimidine ring can also be employed.
Alkylation and Arylation Techniques
The introduction of the phenyl group onto a pre-formed pyrimidine ring can be achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be used to arylate a pyrimidine ring. This would involve the synthesis of a pyrimidine intermediate bearing a halogen (e.g., 4-tert-butyl-6-chloro-2-aminopyrimidine) which is then reacted with phenylboronic acid in the presence of a palladium catalyst and a base.
The tert-butyl group, being a bulky alkyl group, is more challenging to introduce via direct alkylation of the pyrimidine ring due to steric hindrance. Therefore, incorporating the tert-butyl group in the initial precursor remains the more efficient and common strategy.
| Pyrimidine Intermediate | Coupling Partner | Catalyst | Product |
| 4-tert-butyl-6-chloro-2-aminopyrimidine | Phenylboronic acid | Pd(PPh3)4 | This compound |
Stereochemical Considerations in Synthesis
The target molecule, this compound, is an achiral molecule and therefore does not have any stereoisomers. The pyrimidine ring is planar, and the substituents, a tert-butyl group and a phenyl group, are attached to the sp2 hybridized carbon atoms of the ring. Free rotation occurs around the single bonds connecting these substituents to the pyrimidine ring.
In the synthesis of analogs of this compound where chiral centers might be introduced, for example, by modifying the substituents, stereochemical control would become an important consideration. In such cases, the use of chiral starting materials, chiral catalysts, or stereoselective reactions would be necessary to obtain the desired stereoisomer. However, for the synthesis of this compound itself, stereochemical considerations are not a primary concern. The planarity of the pyrimidine ring in similar structures has been confirmed by crystallographic studies. nih.gov
Green Chemistry Principles in Pyrimidinamine Synthesis
Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of pyrimidinamine synthesis, several key principles are particularly relevant, leading to methodologies that are more environmentally benign, cost-effective, and efficient than conventional approaches. rasayanjournal.co.innih.gov These strategies include maximizing atom economy through multicomponent reactions, enhancing energy efficiency with microwave and ultrasound assistance, utilizing safer solvents or solvent-free conditions, and employing recyclable and non-toxic catalysts.
Atom Economy and Multicomponent Reactions (MCRs)
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. rsc.orgnih.gov
Energy Efficiency: Microwave and Ultrasound-Assisted Synthesis
A significant reduction in energy consumption is a cornerstone of green synthesis. Microwave irradiation and ultrasonication are alternative energy sources that can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. rasayanjournal.co.innih.gov
Microwave-assisted synthesis has been shown to improve yields and reduce reaction times from hours to minutes for the synthesis of various pyrimidine derivatives. nih.govresearchgate.net This rapid, localized heating increases the kinetic energy of molecules directly, often resulting in cleaner reactions with fewer side products. researchgate.net Similarly, ultrasound-assisted synthesis utilizes acoustic cavitation to promote reactions, offering another energy-efficient method that can substantially decrease reaction times and, in many cases, improve product yields. rasayanjournal.co.inresearchgate.net
The table below presents a comparison of reaction times and yields for the synthesis of pyrimidine derivatives using conventional heating versus ultrasound-assisted methods, illustrating the significant efficiency gains of the green chemistry approach. researchgate.net
| Compound | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Analog A | Conventional | 8 hours | 85% |
| Ultrasound | 5 minutes | 90% | |
| Analog B | Conventional | 12 hours | 80% |
| Ultrasound | 10 minutes | 88% | |
| Analog C | Conventional | 16 hours | 75% |
| Ultrasound | 10 minutes | 85% |
Data sourced from a comparative study on pyrimidine derivatives. researchgate.net Analogs A, B, and C represent different substituted pyrimidines from the study.
Safer Solvents and Solvent-Free Conditions
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. A key green chemistry principle is to minimize or eliminate the use of such auxiliary substances. rasayanjournal.co.in This has led to the exploration of safer solvents, such as water or ethanol, and the development of solvent-free reaction conditions. researchgate.net
Catalysis and Waste Minimization
The use of catalysts is preferred over stoichiometric reagents because catalysts are used in small amounts and can, in principle, be recycled and reused indefinitely. rasayanjournal.co.in Green catalysts are often designed to be highly efficient, selective, and environmentally benign. In pyrimidine synthesis, a variety of green catalysts have been employed, including reusable heterogeneous catalysts and nanocatalysts, which offer high surface area and reactivity. rasayanjournal.co.inresearchgate.net For example, reusable nano-ZnAl2O4 has been used for the one-pot synthesis of chromeno[2,3-d]pyrimidines under solvent-free conditions. rsc.org
The cumulative effect of applying these green principles is a significant reduction in chemical waste. The E-Factor (Environmental Factor) is a metric used to quantify this, defined as the mass ratio of waste to the desired product. sheldon.nl Traditional multi-step syntheses in the fine chemical and pharmaceutical industries often have high E-Factors. By adopting green methodologies like MCRs, solvent-free conditions, and recyclable catalysts, the E-Factor for the synthesis of pyrimidinamine analogs can be substantially lowered, moving towards the ideal of zero waste. sheldon.nl
The following table summarizes and compares various green synthetic methodologies for producing pyrimidine analogs, highlighting their advantages in terms of yield, reaction time, and conditions.
| Methodology | Key Reactants | Conditions | Key Advantages | Yield Range |
|---|---|---|---|---|
| Microwave-Assisted MCR | Aminopyrazole carboxylates, orthoformate, primary amines | Microwave, 160°C, 55 min, catalyst-free | Rapid, step-economic, simple filtration work-up | 50-91% nih.gov |
| Ultrasound-Assisted Synthesis | Chalcones, guanidine hydrochloride | Ultrasound, 25°C, 5-10 min | Extremely short reaction times, high yields | 85-90% researchgate.net |
| Solvent-Free Grinding | Salicylaldehydes, malononitrile, secondary amines | Nano ZnAl2O4 catalyst, room temp, 2 min | No solvent, rapid, reusable catalyst, cost-effective | 92-98% rsc.org |
| Solvent-Free MCR | 3-cyano-2-aminopyridines, orthoformate, primary amines | Heating, 3 hours, catalyst-free | No solvent, good yields for fused pyrimidines | 61-85% mdpi.com |
| Green Catalyst in Water | Hydrazine hydrate, ethyl acetoacetate (B1235776), barbituric acid, aldehydes | ZnFe2O4/GA catalyst, ultrasound, 25-30 min | Aqueous medium, reusable catalyst, high yields | 88-96% researchgate.net |
Data compiled from various studies on the green synthesis of pyrimidine derivatives and analogs. nih.govresearchgate.netrsc.orgresearchgate.netmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 4-Tert-butyl-6-phenyl-2-pyrimidinamine is predicted to display a series of distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is influenced by the local electronic environment.
Phenyl Protons: The five protons on the phenyl ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons ortho to the pyrimidine (B1678525) ring would likely appear at the most downfield position due to the electron-withdrawing nature of the heterocyclic ring. These protons would exhibit complex splitting patterns, often appearing as multiplets due to coupling with the adjacent meta and para protons. libretexts.org Typical coupling constants for aromatic protons are observed, with ortho coupling (³J) in the range of 6-10 Hz, meta coupling (⁴J) around 1-3 Hz, and para coupling (⁵J) often being less than 1 Hz. libretexts.org
Pyrimidine Proton: The single proton on the pyrimidine ring is expected to be in a distinct chemical environment. Its signal would likely appear in the aromatic region, with its exact position influenced by the electronic effects of the adjacent nitrogen atoms and substituents.
Amine Protons (-NH₂): The two protons of the primary amine group would typically produce a single, often broad, signal. The chemical shift can vary significantly (e.g., δ 4.5-6.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.
Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent. They are expected to produce a sharp singlet in the upfield, aliphatic region of the spectrum, typically around δ 1.3 ppm. The absence of splitting is a key identifier for this group.
A summary of the expected ¹H NMR signals is presented below.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Features |
| Phenyl-H (ortho) | Downfield aromatic region | Multiplet (or dd) | Most deshielded of the phenyl protons. |
| Phenyl-H (meta, para) | Aromatic region | Multiplets | Overlapping signals are common. |
| Pyrimidine-H | Aromatic region | Singlet | Lone proton on the heterocyclic ring. |
| Amine (-NH₂) | Mid-field, variable | Broad Singlet | Position and shape are solvent-dependent. |
| Tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet | Intense signal due to 9 equivalent protons. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, a specific number of signals would be anticipated, corresponding to the different carbon environments in the phenyl, pyrimidine, and tert-butyl groups.
Aromatic Carbons: The carbons of the phenyl and pyrimidine rings are expected to resonate in the downfield region (δ 110-170 ppm). The carbons directly attached to nitrogen atoms in the pyrimidine ring would be significantly deshielded and appear at the lower end of this range.
Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon (C(CH₃)₃) and one for the three equivalent methyl carbons (C(CH₃)₃). The methyl carbons would appear in the upfield region (δ ~30 ppm), while the quaternary carbon would be slightly further downfield.
Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for confirming assignments. An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly bonded. This would definitively link the proton signals of the phenyl and pyrimidine rings to their corresponding carbon signals and confirm the assignment of the tert-butyl methyl protons to their carbon signal.
The spatial arrangement of the phenyl and pyrimidine rings is not fixed; rotation can occur around the single bond connecting them. Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to investigate the molecule's preferred conformation in solution. A NOESY experiment detects protons that are close to each other in space, regardless of whether they are bonded. Spatial proximity between the ortho-protons of the phenyl ring and the proton on the pyrimidine ring would generate cross-peaks in the NOESY spectrum, providing evidence for the molecule's conformational preferences and any steric hindrance to rotation.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly effective for identifying the functional groups present in a molecule. upi.edu
An FT-IR spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups. libretexts.org
N-H Stretching: The primary amine group (-NH₂) is expected to show two characteristic absorption bands in the region of 3300-3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: The spectrum would distinguish between aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations from the phenyl and pyrimidine rings typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). mdpi.com Aliphatic C-H stretching from the tert-butyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).
C=N and C=C Stretching: The double bonds within the aromatic pyrimidine and phenyl rings give rise to a series of characteristic stretching vibrations in the "fingerprint region" between 1450 and 1620 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring can provide information about the substitution pattern and are typically found between 690 and 900 cm⁻¹.
The expected FT-IR absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (tert-butyl) | C-H Stretch | 2850 - 2970 |
| Aromatic Rings | C=N and C=C Stretch | 1450 - 1620 |
| Phenyl Ring | C-H Out-of-plane Bend | 690 - 900 |
Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures its inelastic scattering. A key difference is the selection rules: vibrations that cause a change in polarizability are Raman active, while those that cause a change in dipole moment are IR active.
Despite a comprehensive search for scientific literature, no specific experimental data for High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), or Ultraviolet-Visible (UV-Vis) Spectroscopy for the compound “this compound” could be located.
The performed searches aimed to identify publications detailing the synthesis and spectroscopic characterization of this specific molecule. However, the search results did not yield any articles containing the requested experimental data. While general information on the spectroscopic properties of related compound classes, such as substituted 2-aminopyrimidines and phenylpyrimidines, is available, this information is not a substitute for the precise data required for a detailed and scientifically accurate article on “this compound.”
Consequently, the advanced spectroscopic characterization and structural elucidation sections, as outlined in the request, cannot be generated with the required level of detail and accuracy. The creation of data tables and the discussion of specific research findings are contingent on the availability of experimental data, which appears to be absent from the accessible scientific literature at this time.
Crystallographic Data for this compound Remains Elusive
A thorough search for crystallographic data on the chemical compound this compound has yielded no specific single-crystal X-ray diffraction (SC-XRD) studies. Consequently, a detailed analysis of its solid-state structure, as requested, cannot be provided at this time.
While research exists for structurally related compounds, including derivatives of pyrimidine, this information cannot be extrapolated to this compound. Minor changes in molecular structure, such as the substitution pattern or the nature of functional groups, can lead to significant differences in crystal packing and intermolecular interactions. Therefore, using data from analogues would be scientifically inaccurate and speculative.
The requested detailed outline, covering specific aspects from molecular geometry to supramolecular assembly, necessitates a published crystal structure, typically available through crystallographic databases like the Cambridge Structural Database (CSD). The absence of an entry for this compound in such databases prevents a factual and detailed discussion on its conformational isomers, polymorphism, and the specific networks of non-covalent interactions that stabilize its solid-state form.
Further research and successful crystallization followed by SC-XRD analysis of this compound are required before a comprehensive and accurate report on its crystallographic features can be compiled.
Crystallographic Analysis and Solid State Structural Studies
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgset-science.combiointerfaceresearch.com This method partitions the crystal electron density into molecular fragments, allowing for a detailed examination of the molecular environment. pnrjournal.com For 4-Tert-butyl-6-phenyl-2-pyrimidinamine, this analysis would involve generating a three-dimensional Hirshfeld surface that maps various properties, including the normalized contact distance (d_norm), to elucidate the nature and extent of intermolecular contacts. biointerfaceresearch.commdpi.com
The d_norm map employs a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii and represent the closest intermolecular interactions, white areas denote contacts around the van der Waals separation, and blue regions signify longer contacts. set-science.com In the case of this compound, prominent red areas would be expected, indicating potential hydrogen bonding between the amine group and the pyrimidine (B1678525) nitrogen of adjacent molecules.
Table 1: Illustrative Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| N···H/H···N | 15.2 |
| C···C | 5.8 |
| N···C/C···N | 4.5 |
| Other | 4.0 |
Note: This table is illustrative and represents typical contributions for similar organic molecules. Actual values for this compound would require experimental crystallographic data.
Powder X-ray Diffraction (PXRD) for Material Purity and Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for assessing the purity and identifying the crystalline phase of a bulk sample. ncl.ac.ukcarleton.edu The method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). libretexts.org The resulting diffraction pattern is a unique fingerprint of the crystalline material. malvernpanalytical.com
For this compound, PXRD is essential to confirm that the synthesized material is a single crystalline phase and free from amorphous content or other crystalline impurities. ncl.ac.uk The process involves comparing the experimental PXRD pattern of the bulk sample with a theoretical pattern simulated from single-crystal X-ray diffraction data. researchgate.netreddit.com A close match between the peak positions and relative intensities of the experimental and simulated patterns confirms the phase purity of the material. scribd.com
Any significant peaks in the experimental pattern that are not present in the simulated pattern would indicate the presence of impurities or a different polymorphic form. Rietveld refinement and LeBail fitting are advanced methods that can be used for a more quantitative analysis of phase purity. ncl.ac.ukscribd.com
Table 2: Illustrative Powder X-ray Diffraction Peak List for this compound.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 85 |
| 12.5 | 7.08 | 100 |
| 15.8 | 5.61 | 60 |
| 18.4 | 4.82 | 75 |
| 20.5 | 4.33 | 90 |
| 22.1 | 4.02 | 55 |
| 25.3 | 3.52 | 40 |
Note: This table is for illustrative purposes. The actual 2θ values, d-spacings, and relative intensities are dependent on the crystal structure and the X-ray wavelength used.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which dictates its stability, reactivity, and physical properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the molecule's potential energy at various conformations to find the global energy minimum. For pyrimidine (B1678525) derivatives, methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly employed to predict structural parameters. mdpi.com
The geometry optimization process yields crucial data, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data, often from X-ray crystallography, to validate the computational model. nih.gov For 4-tert-butyl-6-phenyl-2-pyrimidinamine, this analysis would reveal the precise spatial relationship between the pyrimidine core, the bulky tert-butyl group, and the rotatable phenyl ring, which is essential for understanding its interaction with other molecules.
Table 1: Representative Predicted Geometrical Parameters for a Pyrimidine Derivative Core Note: This table presents typical bond lengths and angles for a substituted pyrimidine ring based on DFT calculations for analogous structures. Specific calculated values for the title compound require a dedicated study.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | N1-C2 | ~1.34 Å |
| C2-N3 | ~1.33 Å | |
| N3-C4 | ~1.34 Å | |
| C4-C5 | ~1.40 Å | |
| C5-C6 | ~1.39 Å | |
| C6-N1 | ~1.35 Å | |
| C2-N(amino) | ~1.36 Å | |
| Bond Angle | C6-N1-C2 | ~116° |
| N1-C2-N3 | ~128° | |
| C2-N3-C4 | ~116° | |
| N3-C4-C5 | ~127° |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
LUMO: Represents the innermost orbital without electrons and is associated with the ability to accept electrons (electrophilicity).
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich pyrimidine ring and the amino group, while the LUMO may be concentrated on the pyrimidine and phenyl rings.
Table 2: Representative FMO Energies for a Phenylpyrimidine Derivative Note: Values are illustrative and based on DFT calculations for structurally similar compounds.
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.2 eV | Electron-donating capability |
| ELUMO | -1.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.7 eV | High kinetic stability |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations identify the lowest-energy static structure, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior and flexibility over time. MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, revealing how the molecule behaves in a specific environment, such as in solution. nih.govinformahealthcare.com
For this compound, MD simulations can explore the rotational freedom of the phenyl and tert-butyl groups. This exploration of the "conformational space" is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein target. rsc.org The simulation can reveal the most populated conformations, the energy barriers between them, and the stability of key intramolecular interactions, providing a dynamic picture of the molecule's behavior that is essential for drug design.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of ¹H and ¹³C atoms. nih.govyoutube.comimist.ma These calculated shieldings can be converted into chemical shifts (δ, in ppm) by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). imist.ma Good correlation between predicted and experimental chemical shifts confirms the molecular structure. nih.govacs.org For the title compound, GIAO calculations would predict the specific resonance frequencies for the protons and carbons of the pyrimidine ring, the phenyl ring, and the tert-butyl group.
IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the bonds and are observed as absorption bands in an infrared (IR) spectrum. Theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental data. This analysis helps in assigning specific vibrational modes to the observed IR peaks, such as the N-H stretching of the amino group, C=N stretching within the pyrimidine ring, and aromatic C-H vibrations.
Table 3: Representative Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts Note: This table illustrates the typical correlation between experimental and DFT/GIAO calculated values for a substituted 2-aminopyrimidine (B69317) structure.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C2 (pyrimidine) | 163.1 | 164.5 |
| C4 (pyrimidine) | 162.5 | 163.8 |
| C5 (pyrimidine) | 105.7 | 106.9 |
| C6 (pyrimidine) | 160.4 | 161.2 |
| C1' (phenyl) | 137.2 | 138.0 |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.net This method is central to drug discovery for evaluating the binding affinity and orientation of potential inhibitors. The 2-aminopyrimidine scaffold is a well-known pharmacophore that interacts with the hinge region of many protein kinases. researchgate.net
For the title compound, docking studies would likely target protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov The simulation places the molecule into the protein's binding pocket in numerous possible orientations and scores each pose based on factors like electrostatic and van der Waals interactions. A lower binding energy (more negative value) indicates a more favorable and stable interaction. nih.gov
Docking results can reveal key binding interactions:
Hydrogen Bonds: The 2-amino group and the nitrogen atoms in the pyrimidine ring are excellent hydrogen bond donors and acceptors, often forming critical interactions with amino acid residues in the kinase hinge region. nih.gov
Hydrophobic Interactions: The phenyl and tert-butyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, enhancing binding affinity.
Table 4: Representative Molecular Docking Results for 2-Aminopyrimidine Analogs against Protein Kinase (PDB: 1HCK) Note: Data is based on findings for similar pyrimidine derivatives to illustrate typical binding energies and interactions. nih.gov
| Compound Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analog A (cyano-phenyl) | -7.7 | LYS33, GLU12 | Hydrogen Bond |
| Analog B (chloro-phenyl) | -7.9 | THR14, GLU12 | Hydrogen Bond |
| ILE10, VAL18 | Hydrophobic |
Reaction Mechanism Studies through Computational Pathways
Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including those used to synthesize this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate the activation energies required for each step. researchgate.net
The synthesis of 2-aminopyrimidines often involves the condensation of a β-diketone or a related precursor with guanidine (B92328). nih.govmdpi.com Theoretical studies of this reaction could:
Confirm the proposed reaction pathway (e.g., addition-elimination, cyclization).
Explain the regioselectivity of the reaction.
Predict the relative stability of intermediates and transition states.
Visualize the flow of electrons during bond formation and breakage.
This detailed mechanistic understanding allows for the optimization of reaction conditions to improve yield and reduce byproducts, providing a theoretical foundation for practical synthetic chemistry. microbenotes.com
Derivatization Strategies and Structure Activity Relationship Sar Exploration
Synthesis of Pyrimidinamine Analogs with Modified Substituents
The synthesis of analogs focuses on three primary locations of the molecule: the bulky 4-tert-butyl group, the aromatic 6-phenyl ring, and the reactive 2-amino group. Each modification allows for the fine-tuning of properties such as solubility, electronic effects, and steric hindrance, which are critical for molecular interactions.
The tert-butyl group at the C4 position of the pyrimidine (B1678525) ring is a significant feature, providing steric bulk and lipophilicity. Replacing this group with various other alkyl or cycloalkyl moieties can systematically alter the compound's steric profile and solubility. For instance, substituting the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger ones (e.g., cyclohexyl) can probe the spatial requirements of potential binding pockets. The synthesis of such analogs typically involves utilizing different ketones in the initial condensation reaction that forms the pyrimidine ring.
Table 1: Examples of Modifications at the 4-tert-Butyl Position
| Original Substituent | Modified Substituent | Rationale for Modification |
|---|---|---|
| tert-Butyl | Isopropyl | Reduce steric bulk while maintaining lipophilicity. |
| tert-Butyl | Cyclohexyl | Increase steric bulk and explore different conformational preferences. |
| tert-Butyl | Trifluoromethyl | Introduce a strong electron-withdrawing group to alter electronic properties. |
The phenyl group at the C6 position offers a wide canvas for introducing electronic and steric diversity through aromatic substitution. The addition of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) at the ortho, meta, or para positions can significantly influence the molecule's electronic distribution, polarity, and potential for specific interactions like hydrogen bonding or π-π stacking. researchgate.net These modifications are crucial for tuning the molecule's properties for applications in areas like thermally activated delayed fluorescence (TADF) emitters, where the electronic nature of substituents has a profound impact. researchgate.net
For example, studies on similar donor-acceptor molecules have shown that electron-withdrawing substituents can lower the energy gap between singlet and triplet states, which is a key requirement for efficient TADF. researchgate.net
Table 2: Impact of Phenyl Ring Substituents on Molecular Properties
| Position | Substituent | Type | Expected Impact on Molecular Properties |
|---|---|---|---|
| para | -OCH₃ | EDG | Increases electron density in the ring; may enhance π-π stacking. |
| para | -Cl | EWG (Inductive), EDG (Resonance) | Modifies electrostatic potential; can introduce halogen bonding. |
| para | -CN | EWG | Significantly lowers electron density; increases dipole moment. |
Methodologies for Library Synthesis and Combinatorial Approaches
To efficiently explore the SAR of the 4-Tert-butyl-6-phenyl-2-pyrimidinamine scaffold, combinatorial chemistry techniques are often employed to generate large libraries of related compounds. Both solid-phase and solution-phase synthesis strategies can be utilized.
Liquid-Phase Combinatorial Synthesis: This approach involves performing reactions in solution, often in parallel formats using multi-well plates. nih.govscispace.com It allows for easy monitoring of reactions by standard techniques like TLC and LC-MS. Purification can sometimes be simplified through crystallization or liquid-liquid extraction. This method is well-suited for creating focused libraries where a moderate number of compounds are needed. nih.govscispace.com
Solid-Phase Synthesis: In this technique, the pyrimidine scaffold or a precursor is attached to a solid support (resin). Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin. This method is highly amenable to automation and the production of very large, diverse libraries.
A typical combinatorial strategy might involve a "scaffold-ranking" approach, where different libraries based on various core structures are screened to identify the most promising scaffold, which is then optimized through the synthesis of more focused libraries. nih.gov
Advanced Spectroscopic and Crystallographic Studies of Derivatized Compounds
The structural characterization of newly synthesized derivatives is fundamental to understanding their properties. A combination of spectroscopic and crystallographic techniques is used to confirm the identity and elucidate the three-dimensional structure of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the covalent structure of the synthesized analogs.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compounds, confirming their elemental composition. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net Crystallographic data can reveal how different substituents affect the molecular conformation and packing in the crystal lattice, which can be crucial for understanding structure-property relationships. researchgate.net
Structure-Property and Structure-Interaction Relationships
For instance, in the context of materials science, modifying the pyrimidine core with various electron-donating and electron-withdrawing groups can tune the photophysical properties. researchgate.net A study on pyrimidine-carbazole emitters demonstrated that attaching electron-withdrawing groups directly to the pyrimidine ring had a greater impact on lowering the energy gap between singlet and triplet states compared to attachment via a phenylene bridge. researchgate.net This kind of systematic study is essential for the rational design of new molecules with desired properties.
Applications in Chemical Research
Molecular Recognition and Supramolecular Chemistry (e.g., Host-Guest Systems)
The 2-aminopyrimidine (B69317) moiety is a well-established building block in supramolecular chemistry due to its capacity for specific and directional hydrogen bonding. The amino group and the ring nitrogen atoms can act as both hydrogen bond donors and acceptors, leading to the formation of predictable and robust supramolecular synthons. In the solid state, 2-aminopyrimidine derivatives frequently form dimeric structures through N—H···N hydrogen bonds, creating characteristic R(8) ring motifs. nih.gov These interactions are fundamental to the construction of more complex, higher-order supramolecular assemblies such as tapes, sheets, and three-dimensional networks. mdpi.comnih.gov
Table 1: Key Intermolecular Interactions in the Supramolecular Chemistry of 2-Aminopyrimidine Derivatives
| Interaction Type | Description | Potential Role of Substituents (Phenyl, Tert-butyl) |
|---|---|---|
| N—H···N Hydrogen Bonding | Forms characteristic R(8) dimeric motifs, fundamental for self-assembly. | Steric hindrance from the tert-butyl group may influence the geometry of the hydrogen bonds. |
| π-π Stacking | Occurs between the phenyl rings and/or the pyrimidine (B1678525) rings, contributing to crystal packing. | The phenyl group directly participates in these interactions, influencing the stacking arrangement. |
Ligand Design for Coordination Chemistry
The 2-aminopyrimidine scaffold is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes. The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group provide multiple potential coordination sites. 2-Aminopyrimidine derivatives can act as monodentate, bidentate, or bridging ligands. tandfonline.comresearchgate.net
In the case of 4-Tert-butyl-6-phenyl-2-pyrimidinamine, the coordination is expected to primarily involve the nitrogen atoms of the pyrimidine ring. The steric bulk of the tert-butyl group at the 4-position and the phenyl group at the 6-position would likely influence the coordination geometry and the stability of the resulting metal complexes. These bulky substituents can create a specific steric pocket around the metal center, potentially influencing its reactivity and catalytic activity.
The coordination of 2-aminopyrimidine ligands to various transition metals, such as copper(II), cobalt(II), and nickel(II), has been reported to yield a diverse range of coordination polymers and discrete complexes with interesting magnetic and structural properties. tandfonline.comresearchgate.net The specific electronic and steric properties imparted by the tert-butyl and phenyl groups in this compound make it a promising candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination complexes with tailored properties.
Organic Catalysis and Reagent Design
While direct applications of this compound in organic catalysis are not widely reported, the 2-aminopyrimidine core is a recognized structural motif in the design of organic catalysts and ligands for transition metal catalysis. Aminopyrimidine derivatives have been incorporated into more complex molecular frameworks to create chiral ligands for asymmetric catalysis. acs.org The nitrogen atoms can serve as coordination sites for a catalytically active metal, and the substituents on the pyrimidine ring can be modified to tune the steric and electronic environment of the catalytic center.
The presence of both a bulky tert-butyl group and an aromatic phenyl group in this compound suggests its potential use as a ligand in cross-coupling reactions. Bulky, electron-rich phosphine (B1218219) ligands are known to be effective in palladium-catalyzed amination and other cross-coupling reactions. cmu.edu By analogy, a properly functionalized aminopyrimidine ligand with bulky substituents could enhance the efficiency and selectivity of such catalytic processes.
Furthermore, the basicity of the amino group and the pyrimidine ring nitrogens can be exploited in organocatalysis, where the molecule could act as a Brønsted or Lewis base catalyst in various organic transformations.
Development of Probes for Chemical Biology Studies
Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, and they are frequently investigated as inhibitors of various enzymes. rsc.orghumanjournals.comnih.gov Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, and its inhibition is a promising strategy for the development of anti-inflammatory drugs. nih.gov Several studies have focused on the discovery of pyrimidine-based inhibitors of mPGES-1. nih.gov
Structure-activity relationship (SAR) studies of mPGES-1 inhibitors have revealed the importance of specific structural features for potent inhibition. nih.govresearchgate.net The binding site of mPGES-1 is known to accommodate hydrophobic moieties, and interactions with key amino acid residues are crucial for inhibitory activity. While this compound has not been explicitly identified as an mPGES-1 inhibitor in the reviewed literature, its structural components are present in known inhibitors. The phenyl group can engage in π-π stacking interactions with aromatic residues in the active site, while the tert-butyl group can occupy a hydrophobic pocket.
The 2-amino group is also a key feature, as it can participate in hydrogen bonding interactions with the enzyme. Therefore, this compound could serve as a valuable chemical probe to investigate the ligand-enzyme interactions within the mPGES-1 active site and to guide the design of more potent and selective inhibitors.
Table 2: Potential Interactions of this compound with the mPGES-1 Active Site
| Molecular Fragment | Potential Interaction | Key Amino Acid Residues (Hypothetical) |
|---|---|---|
| Phenyl Group | π-π Stacking | Tyrosine, Phenylalanine |
| Tert-butyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
| 2-Amino Group | Hydrogen Bonding (Donor) | Aspartate, Glutamate |
| Pyrimidine Ring Nitrogens | Hydrogen Bonding (Acceptor) | Arginine, Serine |
Computational methods such as molecular docking are powerful tools for exploring the binding modes and dynamics of small molecules within the active sites of enzymes. mdpi.commdpi.com Docking studies of pyrimidine-based inhibitors with mPGES-1 have provided valuable insights into the key interactions that govern binding affinity and selectivity. researchgate.net
Material Science Applications (e.g., Schiff's Bases, Polymers)
The 2-amino group of this compound is a reactive handle that can be used to synthesize a variety of new materials. One important class of derivatives is Schiff bases, which are formed by the condensation reaction of the amino group with an aldehyde or a ketone. niscpr.res.inresearchgate.netegranth.ac.inresearchgate.netrjptonline.org Pyrimidine Schiff bases are known to exhibit a range of interesting properties, including biological activity and the ability to form metal complexes.
The formation of a Schiff base from this compound would introduce an imine (-C=N-) linkage, which can further extend the conjugation of the system and influence its optical and electronic properties. These Schiff bases can also act as ligands for the synthesis of coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, and sensing.
Furthermore, the bifunctional nature of 2-aminopyrimidine derivatives makes them suitable monomers for the synthesis of polymers. acs.orgthinkdochemicals.comresearchgate.net The amino group can be reacted with other functional groups, such as carboxylic acids or isocyanates, to form polyamides or polyureas, respectively. The pyrimidine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material. The presence of the bulky tert-butyl and phenyl groups would be expected to influence the solubility, thermal stability, and morphology of the polymers derived from this compound.
Concluding Remarks and Future Research Perspectives
Summary of Current Academic Understandings
The academic understanding of 4-Tert-butyl-6-phenyl-2-pyrimidinamine is largely inferred from the well-established chemistry of the 2-aminopyrimidine (B69317) core. Synthetic strategies for this class of compounds are robust and adaptable. A common and effective method involves the condensation of a β-diketone or a related 1,3-dielectrophile with guanidine (B92328) or its salts. For the specific synthesis of this compound, a plausible route would involve the reaction of 1-(tert-butyl)-3-phenyl-1,3-propanedione with guanidine nitrate (B79036) in the presence of a base.
The 2-aminopyrimidine moiety is known to be a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. These include roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govwjarr.comnih.gov The substituents at the 4 and 6 positions play a crucial role in modulating this activity. The incorporation of aryl groups, such as the phenyl ring in the target molecule, has been associated with enhanced biological efficacy in various studies. rsc.org For instance, 2-amino-4,6-diarylpyrimidines have been investigated as potential inhibitors for chronic myeloid leukemia cells. rsc.org
The tert-butyl group, being a bulky and lipophilic substituent, can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. It can influence solubility, membrane permeability, and metabolic stability. Furthermore, the steric hindrance provided by the tert-butyl group can affect the binding affinity and selectivity of the molecule to biological targets.
Emerging Research Directions for this compound
Given the foundational knowledge of 2-aminopyrimidines, several exciting research directions can be envisioned for this compound.
Table 1: Potential Research Areas and Methodologies
| Research Area | Rationale | Potential Methodologies |
|---|---|---|
| Medicinal Chemistry | The 2-aminopyrimidine core is a known pharmacophore. The specific substitution pattern may lead to novel biological activities. | Synthesis of a library of analogues with variations on the phenyl ring, screening against various cancer cell lines, bacterial and fungal strains, and relevant enzymes. |
| Materials Science | The aromatic and heterocyclic nature of the molecule suggests potential for applications in organic electronics and coordination chemistry. | Investigation of photophysical properties (absorption and emission spectra), electrochemical characterization, and synthesis of metal complexes. |
| Chemical Biology | Development of chemical probes to study biological pathways. | Functionalization of the molecule with reporter tags (e.g., fluorescent dyes, biotin) to track its localization and interactions within cells. |
A primary focus would be the synthesis and biological evaluation of a series of derivatives. By introducing various substituents on the phenyl ring, a structure-activity relationship (SAR) study could be conducted to optimize its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The bulky tert-butyl group might confer selectivity towards certain biological targets, a hypothesis that warrants thorough investigation.
In the realm of materials science, the photophysical properties of this compound and its derivatives could be explored. The conjugated system encompassing the phenyl and pyrimidine (B1678525) rings may give rise to interesting fluorescence or phosphorescence characteristics, making them candidates for organic light-emitting diodes (OLEDs) or fluorescent probes.
Potential for Interdisciplinary Collaborations in Chemical Sciences
The multifaceted nature of this compound provides fertile ground for interdisciplinary collaborations.
Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design, synthesize, and evaluate novel therapeutic agents based on this scaffold. This synergy is crucial for translating fundamental chemical research into tangible biomedical applications.
Chemistry and Physics: The exploration of the material properties of this compound would benefit from collaborations between synthetic chemists and physicists. Physicists can provide theoretical modeling and advanced spectroscopic techniques to understand the electronic and optical properties of these molecules, guiding the design of new materials.
Computational and Experimental Chemistry: Computational chemists can play a vital role in predicting the properties and biological activities of this compound and its derivatives. Molecular docking studies, for example, can help identify potential biological targets and guide the synthetic efforts of experimental chemists, thereby accelerating the discovery process.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for 4-Tert-butyl-6-phenyl-2-pyrimidinamine with high purity?
- Methodology :
-
Stepwise Functionalization : Begin with a pyrimidine core and introduce tert-butyl and phenyl substituents sequentially. For example, use tert-butyl-protected intermediates (e.g., tert-butyl silyl chloride derivatives) to ensure regioselectivity during substitution reactions .
-
Solvent and Catalyst Optimization : Employ polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions and transition-metal catalysts (e.g., Pd/C) for cross-coupling steps to enhance yield .
-
Purification : Use column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | 2-Chloropyrimidine, tert-butylamine, DMF, 80°C | 65 | 92% |
| 2 | Suzuki Coupling | 6-Bromo intermediate, phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 78 | 95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Analysis : Use - and -NMR to confirm substitution patterns. For example, tert-butyl groups show distinct singlet peaks at ~1.3 ppm () and 29–32 ppm () .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (calc. 269.35 g/mol) and detect isotopic patterns for chlorine-containing intermediates .
- IR Spectroscopy : Identify NH₂ stretching vibrations (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) to confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines?
- Methodology :
-
Dose-Response Curves : Perform IC₅₀ assays (e.g., MTT or ATP-based) across multiple cell lines (e.g., HeLa, MCF-7) to assess potency variability. Use nonlinear regression models (e.g., GraphPad Prism) to quantify differences .
-
Mechanistic Profiling : Combine kinase inhibition assays (e.g., ADP-Glo™) with molecular docking studies to identify off-target interactions. For example, tert-butyl groups may sterically hinder binding to certain kinases .
-
Statistical Validation : Apply ANOVA with post-hoc Tukey tests to determine if observed differences are statistically significant (p < 0.05) .
- Data Table :
| Cell Line | IC₅₀ (µM) | Target Kinase | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| HeLa | 12.3 ± 1.5 | CDK2 | -8.2 |
| MCF-7 | 8.7 ± 0.9 | CDK4 | -7.6 |
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro studies?
- Methodology :
- Co-solvent Systems : Use DMSO stock solutions (<1% v/v) with PBS or HEPES buffers. Test stability via UV-Vis spectroscopy at 260 nm over 24 hours .
- pH Adjustment : Modify buffer pH (6.5–7.4) to enhance solubility of the amine group. Measure zeta potential to assess colloidal stability .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage. Confirm stability via DSC (Tₘ > 100°C) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in catalytic steps during scale-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- DoE (Design of Experiments) : Use factorial design to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between Pd catalyst concentration, ligand ratio, and solvent volume .
- Batch vs. Flow Chemistry : Compare yields between batch reactors and continuous flow systems. Flow reactors often improve heat/mass transfer for exothermic reactions .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-protein interactions over 100 ns trajectories. Focus on hydrogen bonding between NH₂ groups and kinase active sites .
- QSAR Modeling : Build regression models using descriptors like logP, molar refractivity, and topological polar surface area (TPSA) to correlate structure with bioactivity .
Theoretical Framework Integration
Q. How to align mechanistic studies of this compound with existing kinase inhibition theories?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
